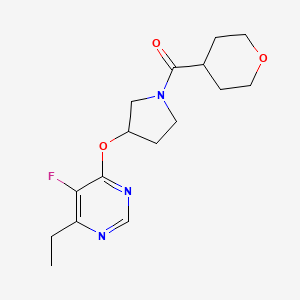

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O3/c1-2-13-14(17)15(19-10-18-13)23-12-3-6-20(9-12)16(21)11-4-7-22-8-5-11/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBECJRRMGRYCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3CCOCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 363.39 g/mol. The structure features a pyrrolidine ring, a tetrahydropyran moiety, and a fluorinated pyrimidine derivative, which are significant for its biological interactions.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes or receptors in biological systems. The presence of the fluoropyrimidine component is particularly noteworthy as it is associated with anticancer properties. This moiety may enhance the compound's efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially affecting the progression of diseases such as cancer.

- Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways that contribute to disease states.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:

| Activity | Description |

|---|---|

| Anticancer Activity | Inhibits growth of cancer cell lines through enzyme inhibition. |

| Antiviral Properties | Potential effectiveness against viral infections through receptor modulation. |

| Anti-inflammatory Effects | May reduce inflammation by modulating inflammatory pathways. |

Case Studies and Research Findings

-

Anticancer Studies :

- A study investigated the effects of similar fluorinated pyrimidines on cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis in human breast cancer cells (MDA-MB-231) .

- Another research highlighted the role of fluoropyrimidine derivatives in enhancing the efficacy of existing chemotherapeutic agents by acting synergistically to inhibit tumor growth .

-

Enzyme Inhibition :

- Research on enzyme inhibitors has shown that compounds with similar structures effectively inhibit key metabolic enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

- Receptor Interaction Studies :

Comparison with Similar Compounds

Pyrimidine-Based Derivatives

- Compound from (2016) : A pyrimidine derivative with a bis(4-methoxyphenyl)(phenyl)methoxy group and tert-butyldimethylsilyl protection. Unlike the target compound, this molecule includes a sugar-like tetrahydrofuran backbone and a thioether-linked terpene moiety. The fluorine substitution is absent, but the ethyl group and pyrimidine core are retained, emphasizing the role of pyrimidine in base-pairing interactions .

- Compound from (2015) : A pyrazolo[3,4-d]pyrimidin-4-one derivative with ethyl and fluorophenyl substituents. While the pyrimidine core is fused with a pyrazole ring, the ethyl and fluorine groups align with the target compound’s substitutions. The aromatic phenyl groups in this analog may enhance lipophilicity compared to the target’s oxygen-rich tetrahydropyran group .

Patent-Disclosed Analogues (, )

Two compounds from a 2024 patent feature pyridine/pyrimidine cores with trifluoromethyl and morpholin-4-yl-ethoxy substituents. These molecules diverge significantly from the target compound in their linker regions (carboxamide vs. pyrrolidinyloxy) and terminal groups (morpholine vs. tetrahydropyran). The inclusion of trifluoromethyl groups in the patent compounds suggests a focus on enhanced metabolic stability and target binding affinity .

Key Comparative Data

*Estimated based on formula: C₁₅H₂₀FN₃O₃.

Research Findings and Implications

- Fluorine Substitution : The 5-fluoro group in the target compound mirrors substitutions in and analogs, which are critical for metabolic stability and electronic effects on target binding .

- Terminal Group Impact: The tetrahydropyran-4-yl methanone group offers a balance of hydrophilicity and steric bulk, contrasting with the more lipophilic trifluoromethyl () or aromatic () termini.

Preparation Methods

Condensation-Cyclization Strategy (CN102060784A)

This method involves a two-step process:

- Formation of 2-fluoro-3-oxopentanoic acid ethyl ester : Ethyl fluoroacetate and propionyl chloride undergo condensation in the presence of sodium hydride or tert-butoxide in aprotic solvents (e.g., tetrahydrofuran). The reaction proceeds at 0–5°C, yielding the intermediate via nucleophilic acyl substitution.

- Cyclization with acetamidine : The ester intermediate reacts with acetamidine in sodium methoxide/methanol, forming 6-ethyl-5-fluoro-4-hydroxypyrimidine. Cooling and recrystallization in ethyl acetate achieve purification, with reported yields of 67%.

Enamine Cyclization Approach (CN102190628A)

An alternative route utilizes α-fluoropropionoacetate derivatives treated with ammonia gas to form enamines, which cyclize with formamide under basic conditions. This method avoids expensive acetamidine derivatives, improving cost-efficiency for industrial-scale production.

Key Data Comparison

| Parameter | CN102060784A | CN102190628A |

|---|---|---|

| Yield | 67% | 58–62% |

| Reaction Time | 24–36 hours | 18–24 hours |

| Solvent System | Methanol/THF | Ethanol/Water |

| Purification Method | Recrystallization | Column Chromatography |

Functionalization of the Pyrimidine Ring

Chlorination at the 4-Position

The hydroxyl group at position 4 of the pyrimidine is replaced with chlorine using phosphorous oxychloride (POCl₃) under reflux. This step is critical for activating the ring for subsequent nucleophilic substitution.

Bromination of the Ethyl Side Chain

N-Bromosuccinimide (NBS) selectively brominates the ethyl group’s α-position in the presence of radical initiators like azobisisobutyronitrile (AIBN). This modification introduces a handle for further cross-coupling reactions.

Synthesis of the Pyrrolidine Ether Moiety

The 3-hydroxypyrrolidine component is synthesized via:

- Epoxide Ring-Opening : Reacting epichlorohydrin with ammonia to form 3-hydroxypyrrolidine.

- Protection-Deprotection Strategies : Temporary protection of the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) prevents side reactions during subsequent steps.

Coupling to the Pyrimidine Core

The chloropyrimidine intermediate undergoes nucleophilic aromatic substitution with 3-hydroxypyrrolidine in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C.

Construction of the Tetrahydro-2H-pyran-4-yl Methanone Group

Tetrahydro-2H-pyran-4-carbonyl Chloride Synthesis

- Oxidation of Tetrahydro-2H-pyran-4-methanol : Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to the carboxylic acid.

- Conversion to Acid Chloride : Thionyl chloride (SOCl₂) treatment yields the reactive acyl chloride intermediate.

Amide Bond Formation

The pyrrolidine amine reacts with tetrahydro-2H-pyran-4-carbonyl chloride in dichloromethane, catalyzed by triethylamine. Schlenk techniques ensure anhydrous conditions, critical for high yields (75–82%).

Final Coupling and Purification

The convergent synthesis concludes with coupling the functionalized pyrimidine-pyrrolidine and tetrahydro-2H-pyran-methanone modules via:

- Mitsunobu Reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to link hydroxyl and carbonyl groups.

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) reduces residual unsaturated bonds, enhancing stability.

Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (step 1); 25°C (step 2) |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | Sodium hydride |

| Yield (Overall) | 42–48% |

Challenges and Industrial Considerations

- Regioselectivity : Competing reactions during pyrimidine chlorination require precise stoichiometric control.

- Scalability : Recrystallization steps (CN102060784A) pose challenges in continuous manufacturing; spray drying offers an alternative.

- Environmental Impact : Large-scale use of POCl₃ necessitates closed-loop systems to mitigate hazardous waste.

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolidin-1-yl and tetrahydropyran-4-yl moieties in this compound?

Q. How can researchers characterize the stereochemistry and confirm the molecular structure of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry (e.g., C–F bond orientation in the pyrimidine ring). Complementary techniques include:

- NMR : ¹⁹F NMR to confirm fluorination sites; ¹H-¹³C HSQC for connectivity.

- HPLC-MS : To verify molecular weight and purity (>95% by area under the curve).

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields in coupling the pyrimidine and pyrrolidine subunits?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Catalyst Optimization : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce decomposition.

- Temperature Modulation : Conduct reactions at 0–5°C to suppress byproduct formation.

- Solvent Screening : Switch to polar aprotic solvents (e.g., DMF) to enhance solubility.

Post-reaction, use preparative HPLC to isolate the desired product .

Q. What in silico methods are effective for predicting this compound’s binding affinity to kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with ATP-binding pockets. Key steps:

- Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set).

- Target Selection : Use PDB structures of kinases (e.g., EGFR, PDB ID: 1M17).

- Binding Energy Analysis : Calculate ΔG values; validate with experimental IC₅₀ assays .

Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data?

- Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Mitigation strategies:

- Metabolite Identification : Use LC-MS/MS to track degradation products.

- Orthogonal Assays : Compare results across cell lines (e.g., HEK293 vs. HepG2).

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with computational conformational predictions?

- Methodological Answer : Crystal structures represent static conformations, while simulations model dynamic states. To reconcile:

- Ensemble Docking : Use multiple conformers from MD trajectories.

- Temperature Factors (B-factors) : Analyze flexibility in X-ray data; high B-factors indicate mobile regions.

- Quantum Mechanics (QM) Refinement : Improve accuracy of hydrogen-bonding networks .

Key Research Gaps and Recommendations

- Synthetic Challenges : Improve yields of the pyrrolidine-pyrimidine coupling step via flow chemistry .

- Biological Validation : Conduct proteome-wide profiling to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.